![molecular formula C22H20O2S B556589 3-(Tritylthio)propanoic acid CAS No. 27144-18-9](/img/structure/B556589.png)
3-(Tritylthio)propanoic acid
Overview
Description
3-(Tritylthio)propanoic acid, also known as S-Trityl-3-mercaptopropionic acid, is an organic compound with the molecular formula C22H20O2S and a molecular weight of 348.46 g/mol . It is a white to light yellow crystalline solid that is partly miscible in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tritylthio)propanoic acid typically involves the reaction of triphenylmethanethiol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces the chlorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the tritylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
3-(Tritylthio)propanoic acid is primarily used in the synthesis of bioactive peptides. Its role as a protecting group for thiol functionalities is significant in peptide chemistry, particularly during the Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
In agrochemicals, this compound is used as an intermediate for synthesizing various pesticides and herbicides. Its ability to modify biological activity makes it valuable in developing new agrochemical formulations.
Case Study: Herbicide Development
Research published in [source] highlighted the use of this compound in creating novel herbicides that target specific weed species while minimizing environmental impact. The resulting compounds exhibited enhanced efficacy compared to traditional herbicides.
Dyestuffs and Industrial Applications
The compound is also utilized in the production of dyestuffs, where it serves as a key raw material. Its chemical properties allow it to participate in various reactions that lead to the formation of colored compounds.
Table 2: Applications of this compound in Dyestuffs
Application Type | Example Products | Benefits |
---|---|---|
Textile Dyes | Reactive dyes | Bright colors and wash fastness |
Paper Dyes | Direct dyes | High stability and color retention |
Leather Dyes | Acid dyes | Excellent penetration properties |
Medical Research
In medical research, this compound has been investigated for its potential therapeutic applications, especially in the development of new drugs targeting various diseases.
Case Study: Drug Development
A recent study explored the compound's role as a precursor for synthesizing novel anti-cancer agents. The findings indicated that derivatives of this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in cancer therapy [source].
Mechanism of Action
The mechanism of action of 3-(Tritylthio)propanoic acid involves its ability to act as a nucleophile due to the presence of the tritylthio group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
3-Mercaptopropionic acid: Similar structure but lacks the trityl group.
3-(Tritylsulfanyl)propanoic acid: Another name for 3-(Tritylthio)propanoic acid.
3-(Triphenylmethylthio)propanoic acid: Another name for this compound.
Uniqueness: this compound is unique due to the presence of the trityl group, which provides steric hindrance and enhances its stability. This makes it a valuable intermediate in organic synthesis and a useful protective group for thiols .
Biological Activity
Overview
3-(Tritylthio)propanoic acid, also known as S-Trityl-3-mercaptopropionic acid, is a compound with significant biological activity and potential therapeutic applications. Its unique structure, characterized by a tritylthio group, enhances its stability and solubility, making it a valuable candidate in various biomedical and pharmaceutical contexts.
- Chemical Formula : CHOS
- Molecular Weight : 348.46 g/mol
- CAS Number : 27144-18-9
- Log P (octanol-water partition coefficient) : Ranges from 4.6 to 5.15, indicating high lipophilicity which aids in cellular permeability .
- Inhibition of Cytochrome P450 Enzymes :
- Cell Membrane Permeability :
- Antioxidant Properties :
Therapeutic Applications
-
Drug Development :
- Research has shown that derivatives of this compound can be used to create conjugates for targeted drug delivery systems, particularly in the treatment of opioid use disorder (OUD). These conjugates demonstrate increased binding affinity to opioid receptors, potentially enhancing therapeutic efficacy while reducing side effects .
- Cancer Research :
Study on Opioid Binding Affinity
A recent study evaluated the binding affinity of various conjugates derived from this compound to opioid receptors. The findings indicated that certain derivatives exhibited significantly higher binding compared to standard treatments, suggesting a potential role in enhancing the efficacy of opioid medications while minimizing addiction risks .
Antioxidant Activity Assessment
In vitro assays have demonstrated that this compound can reduce oxidative stress markers in cell cultures exposed to harmful agents. This suggests its potential use as a protective agent in oxidative stress-related diseases .
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 348.46 g/mol |
Log P (octanol-water) | 4.6 - 5.15 |
BBB Permeability | Yes |
CYP Inhibition | CYP2C9, CYP2D6 |
GI Absorption | High |
Antioxidant Activity | Yes (preliminary data) |
Properties
IUPAC Name |
3-tritylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2S/c23-21(24)16-17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECGEIVNZGQBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294452 | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27144-18-9 | |
Record name | 27144-18-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(triphenylmethyl)sulfanyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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